2-(Hydroxymethyl)-6-methylpyridin-3-ol

Description

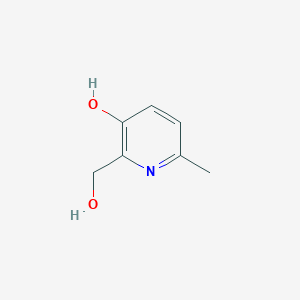

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-3,9-10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGTXDLKXRBHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194931 | |

| Record name | 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>20.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658708 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

42097-42-7 | |

| Record name | 3-Hydroxy-6-methyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42097-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042097427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-hydroxymethyl-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-HYDROXYMETHYL-6-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53GWV75WPC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Hydroxymethyl)-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-(Hydroxymethyl)-6-methylpyridin-3-ol, a pyridine derivative with potential significance in various research domains, including medicinal chemistry and drug development. This document collates available data on its chemical and physical characteristics, provides insights into its synthesis and analysis, and explores its potential biological relevance as a Vitamin B6 analog. The information is presented to support further investigation and application of this compound in scientific research.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name, is a heterocyclic organic compound. Its core structure consists of a pyridine ring substituted with a hydroxymethyl group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 3-position.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 42097-42-7 | PubChem[1] |

| Molecular Formula | C₇H₉NO₂ | PubChem[1] |

| Molecular Weight | 139.15 g/mol | PubChem[1] |

| Canonical SMILES | CC1=NC(=C(C=C1)O)CO | PubChem[1] |

| InChI Key | PAGTXDLKXRBHFL-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 158 °C | Stenutz |

| Boiling Point | No experimental data available. | - |

| Solubility | >20.9 µg/mL (at pH 7.4) | PubChem[1] |

| pKa | No experimental data available. | - |

Synthesis and Purification

General Synthesis Workflow:

Caption: General workflow for the synthesis of a related picolinaldehyde.

Purification:

Purification of the final product would typically involve standard laboratory techniques such as:

-

Recrystallization: The choice of solvent would depend on the polarity of the compound and impurities. Common solvents for recrystallization of polar compounds include ethanol, methanol, water, or mixtures thereof.

-

Column Chromatography: Silica gel chromatography using a solvent system with a gradient of polarity (e.g., ethyl acetate/hexanes or dichloromethane/methanol) would be a suitable method for purification.

Analytical Characterization

The structural elucidation and purity assessment of this compound would be achieved through a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR spectroscopy would provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the methyl group, the hydroxymethyl protons, the aromatic protons on the pyridine ring, and the hydroxyl protons.

-

¹³C-NMR spectroscopy would reveal the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight (139.15).

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method could be developed for purity analysis. A C18 column with a mobile phase consisting of a mixture of water (with a buffer like ammonium acetate) and an organic solvent (like methanol or acetonitrile) would be a typical starting point.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, its structural similarity to Vitamin B6 vitamers, such as pyridoxine, suggests that it may interact with biological pathways involving this essential nutrient.

The Vitamin B6 Salvage Pathway:

Vitamin B6 is crucial for a vast array of metabolic processes, primarily in its coenzymatic form, pyridoxal 5'-phosphate (PLP). In humans and other animals, PLP is synthesized from dietary Vitamin B6 vitamers through the salvage pathway.[2] This pathway involves two key enzymes: pyridoxal kinase and pyridoxine 5'-phosphate oxidase.[2]

Caption: The Vitamin B6 salvage pathway.

Given its structure, this compound could potentially act as:

-

A Substrate for Pyridoxal Kinase: The presence of a hydroxymethyl group makes it a candidate for phosphorylation by pyridoxal kinase, a key entry point into the salvage pathway. Studies on other alkyl-substituted Vitamin B6 analogs have shown that modifications at the 2- and 6-positions of the pyridine ring can influence their affinity for and phosphorylation by pyridoxal kinase.[3]

-

An Inhibitor of the Salvage Pathway: The compound might also act as a competitive or non-competitive inhibitor of pyridoxal kinase or pyridoxine 5'-phosphate oxidase, thereby disrupting Vitamin B6 metabolism.

Further research is required to elucidate the specific interactions, if any, of this compound with the enzymes of the Vitamin B6 salvage pathway and its overall effect on cellular metabolism.

Safety and Handling

Based on aggregated GHS data, this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Classification |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a pyridine derivative with defined chemical and physical properties. While detailed experimental protocols for its synthesis and analysis are not widely published, its structural relationship to Vitamin B6 suggests a potential for biological activity within related metabolic pathways. This technical guide provides a foundational understanding of the compound, intended to facilitate further research into its properties and potential applications in drug discovery and development. Future studies are warranted to fully characterize its biological role and therapeutic potential.

References

- 1. 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | C7H9NO2 | CID 135128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Inhibition of pyridoxal kinase by 2- and 6-alkyl substituted vitamin B6 analogues and by pyridoxal oximes] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Hydroxymethyl)-6-methylpyridin-3-ol (CAS 42097-42-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)-6-methylpyridin-3-ol, with the CAS registry number 42097-42-7, is a substituted pyridine derivative. This class of organic compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyridine scaffold in a wide array of biologically active molecules.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical properties, synthesis, and potential applications as a chemical intermediate. While extensive biological data for this specific compound is limited in publicly accessible literature, this document will also discuss the known biological activities of structurally related compounds to provide context for its potential utility in drug development programs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 42097-42-7 | [2] |

| Molecular Formula | C₇H₉NO₂ | [2] |

| Molecular Weight | 139.15 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,6-Lutidine-α²,3-diol, 3-Hydroxy-6-methyl-2-pyridinemethanol | [3] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | >152°C (decomposition) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| InChI Key | PAGTXDLKXRBHFL-UHFFFAOYSA-N | [2] |

| SMILES | CC1=NC(=C(C=C1)O)CO | [3] |

Synthesis and Manufacturing

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in readily available scientific literature, a general synthetic approach involves the Minisci reaction, which is a radical substitution on a heteroaromatic base.[3]

A plausible synthetic pathway is illustrated below. This workflow highlights the role of this compound as a chemical intermediate.

Caption: Synthetic workflow illustrating the role of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While raw spectral data is not available in the cited sources, the existence of NMR and IR spectra is noted. Researchers should refer to spectral databases for detailed information.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Both ¹H and ¹³C NMR data are available for this compound, which are fundamental for structural elucidation.[5][6][7]

4.2. Infrared (IR) Spectroscopy IR spectroscopy can provide information about the functional groups present in the molecule. The IR spectrum for this compound is available and would be expected to show characteristic absorptions for the hydroxyl (-OH) groups and the pyridine ring.[2][8][9][10]

4.3. Mass Spectrometry (MS) Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the compound. While specific data is not detailed in the search results, it is a standard characterization technique for a molecule of this nature.

Biological Activity and Drug Development Applications

There is limited direct evidence of the biological activity of this compound itself in the reviewed literature. However, its structural motifs are present in pharmacologically active molecules, suggesting its potential as a valuable building block in drug discovery.

5.1. Role as a Chemical Intermediate The primary application of this compound appears to be as a key intermediate in the synthesis of more complex molecules with therapeutic potential.[11] A notable example is its relation to the structure of Pirbuterol, a bronchodilator.[4][12][13] The core pyridine structure of this compound is a precursor to the final active pharmaceutical ingredient.

The logical relationship of this compound as a building block in drug development is depicted in the following diagram:

Caption: Logical flow from a core chemical scaffold to a final drug product.

5.2. Biological Activity of a Structural Isomer It is noteworthy that a structural isomer, 6-(hydroxymethyl)pyridin-3-ol (CAS 40222-77-3), has been reported to exhibit cytotoxic activity against the human lung carcinoma cell line A549 and also possesses antioxidant properties through the modulation of reactive oxygen species.[14] While these activities cannot be directly attributed to this compound, they provide a rationale for investigating the biological profile of this compound and its derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound are not available in the public domain based on the conducted literature search. Researchers interested in working with this compound would need to develop or adapt protocols from related pyridine chemistry. A general procedure for a reaction involving a similar pyridine derivative is provided for context.

General Experimental Procedure for the Demethylation of a Methoxy-Pyridine (for illustrative purposes only): To a solution of the starting methoxypyridine (1.00 mmol) in anhydrous tetrahydrofuran (THF) (7.0 mL) under an argon atmosphere, L-selectride (1 M in THF, 3.0 mL, 3.00 mmol) is added. The reaction mixture is refluxed and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with methanol and the solvent is removed in vacuo. The resulting residue is then purified by silica gel column chromatography to yield the desired hydroxyl-pyridine product.[15]

Note: This is a general procedure for a related transformation and would require optimization for the specific synthesis of this compound.

Safety Information

According to available safety data, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate, particularly for the synthesis of pharmacologically active compounds containing a substituted pyridine core. While direct biological data on this specific molecule is scarce, the known activities of its structural isomer and its use as a precursor for drugs like Pirbuterol underscore its importance in medicinal chemistry. Further research into the biological properties of this compound and its novel derivatives may unveil new therapeutic opportunities. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | C7H9NO2 | CID 135128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (42097-42-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000898) [hmdb.ca]

- 8. 2-Hydroxy-6-methylpyridine-3-carboxylic acid(38116-61-9) IR Spectrum [chemicalbook.com]

- 9. 2-Hydroxy-6-methylpyridine(3279-76-3) IR Spectrum [chemicalbook.com]

- 10. 2-Hydroxy-6-methylpyridine(3279-76-3) 1H NMR [m.chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. 错误页 [amp.chemicalbook.com]

- 13. 2-(HYDROXYMETHYL)-6-(1-HYDROXY-2-TERT-BUTYLAMINO-ETHYL)-PYRIDIN-3-OL | 65652-44-0 [chemicalbook.com]

- 14. 6-(hydroxymethyl)pyridin-3-ol | 40222-77-3 | QBA22277 [biosynth.com]

- 15. 3-Hydroxy-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-(Hydroxymethyl)-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Chemical Identity

2-(Hydroxymethyl)-6-methylpyridin-3-ol is a substituted pyridine ring possessing a hydroxymethyl group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 3-position. Its chemical structure and key identifiers are summarized below.

| Identifier | Value | Citation |

| IUPAC Name | This compound | [1] |

| CAS Number | 42097-42-7 | [1] |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [2][3] |

| InChI Key | PAGTXDLKXRBHFL-UHFFFAOYSA-N | [1][2] |

| SMILES | Cc1ccc(O)c(CO)n1 | [2][4] |

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and potential application in various experimental settings.

| Property | Value | Citation |

| Melting Point | 158 °C | [3] |

| Solubility | >20.9 µg/mL (at pH 7.4) | |

| Appearance | White to off-white solid | |

| GHS Classification | Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [1] |

Spectroscopic Data

| Spectroscopic Technique | Expected/Reported Data | Source |

| ¹H NMR | Data not explicitly detailed in search results. Expected signals would correspond to the methyl, hydroxymethyl, and aromatic protons. | PubChem |

| ¹³C NMR | Data not explicitly detailed in search results. Expected signals would correspond to the seven carbon atoms in their unique chemical environments. | PubChem |

| Infrared (IR) Spectroscopy | KBr wafer technique has been used. Expected peaks for O-H, C-H, C=C, and C-N functional groups. | PubChem |

| UV-Vis Spectroscopy | UV-Vis spectra are available. | PubChem |

| Mass Spectrometry | Data not explicitly detailed in search results. Expected molecular ion peak corresponding to the molecular weight. |

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the public scientific literature. However, a plausible synthetic route can be conceptualized based on established pyridine chemistry.

Hypothetical Synthesis Workflow

A potential synthetic approach could involve the hydroxymethylation of a suitable 3-hydroxy-6-methylpyridine precursor. The following diagram illustrates a generalized workflow for such a synthesis and subsequent purification.

Caption: A generalized workflow for the synthesis and purification of this compound.

Molecular Structure and Functional Groups

The molecular structure of this compound contains several key functional groups that dictate its chemical reactivity and potential biological interactions.

Caption: Key functional groups present in the this compound molecule.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and involvement in signaling pathways of this compound. However, structurally related pyridine derivatives have been investigated for various therapeutic applications. For instance, pirbuterol, a more complex derivative, acts as a bronchodilator.[5]

Given the absence of specific biological data, a general workflow for the initial biological screening of a novel compound like this is proposed below.

References

- 1. 2-Hydroxy-6-methylpyridine(3279-76-3) 1H NMR [m.chemicalbook.com]

- 2. This compound (42097-42-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 2-hydroxymethyl-6-methylpyridin-3-ol [stenutz.eu]

- 4. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000296) [hmdb.ca]

- 5. 2-(HYDROXYMETHYL)-6-(1-HYDROXY-2-TERT-BUTYLAMINO-ETHYL)-PYRIDIN-3-OL CAS#: 65652-44-0 [amp.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a potential synthetic pathway for 2-(Hydroxymethyl)-6-methylpyridin-3-ol, a valuable pyridinol derivative. The synthesis involves a two-step process commencing with the commercially available 2-amino-6-methylpyridine. The core of this synthesis is the diazotization of the amino group to a hydroxyl group, followed by a regioselective hydroxymethylation.

Synthesis Pathway Overview

The synthesis proceeds in two key stages:

-

Formation of 6-methylpyridin-3-ol: This intermediate is synthesized from 2-amino-6-methylpyridine via a diazotization reaction, followed by hydrolysis of the diazonium salt.

-

Hydroxymethylation of 6-methylpyridin-3-ol: The target compound, this compound, is obtained through the reaction of 6-methylpyridin-3-ol with formaldehyde in the presence of a base.

The logical flow of this synthesis is illustrated in the diagram below.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis.

Step 1: Synthesis of 6-methylpyridin-3-ol

This procedure is adapted from standard diazotization reactions of aminopyridines.

Materials:

-

2-Amino-6-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 2-amino-6-methylpyridine to a solution of concentrated sulfuric acid in water. Maintain the temperature below 10 °C.

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution to the acidic solution of 2-amino-6-methylpyridine, keeping the temperature between 0 and 5 °C. Stir the mixture for 1-2 hours at this temperature.

-

After the reaction is complete, cautiously heat the mixture to hydrolyze the diazonium salt. The temperature and duration will need to be optimized, but a gentle reflux is often effective.

-

Cool the reaction mixture and neutralize it with a base such as sodium hydroxide or sodium bicarbonate until the pH is neutral to slightly basic.

-

Extract the aqueous solution multiple times with a suitable organic solvent like dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 6-methylpyridin-3-ol.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This protocol is based on the hydroxymethylation of 3-hydroxypyridine.

Materials:

-

6-methylpyridin-3-ol

-

Formaldehyde solution (e.g., 37% in water)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Acetic Acid

-

Acetone

-

Silica gel for column chromatography

Procedure:

-

Dissolve 6-methylpyridin-3-ol in water in a reaction flask.

-

Add a solution of sodium hydroxide to the flask.

-

To this basic solution, add the formaldehyde solution.

-

Heat the reaction mixture at approximately 100 °C (373 K) for 12 hours.

-

After cooling to room temperature, neutralize the reaction mixture by adding acetic acid.

-

Remove the water under reduced pressure to obtain a solid residue.

-

Stir the solid residue with acetone to extract the product.

-

Filter the acetone extract and concentrate it.

-

Purify the resulting crude product by silica gel column chromatography to obtain this compound as colorless crystals.

Data Presentation

The following table summarizes the expected inputs and outputs for this synthetic pathway. Please note that yields are estimates and will depend on the specific reaction conditions and purification efficiency.

| Step | Reactant(s) | Reagents | Product | Expected Yield (%) |

| 1 | 2-Amino-6-methylpyridine | 1. NaNO₂, H₂SO₄2. H₂O, Heat | 6-methylpyridin-3-ol | 60-80 |

| 2 | 6-methylpyridin-3-ol | Formaldehyde, NaOH | This compound | ~20[1] |

Note: The yield for the second step is based on a similar reaction with 3-hydroxypyridine and may require optimization for the 6-methyl substituted analog.[1]

This guide provides a comprehensive overview of a feasible synthetic route to this compound. Researchers should perform their own optimization of the reaction conditions to achieve the best possible yields and purity. Standard laboratory safety precautions should be followed at all times.

References

An In-depth Technical Guide to 2-(Hydroxymethyl)-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical characterization of 2-(Hydroxymethyl)-6-methylpyridin-3-ol (CAS No. 42097-42-7), a pyridine derivative of interest in synthetic chemistry and potentially in drug discovery. This document collates available data on its physicochemical properties, spectral information, and safety and handling guidelines. Due to the absence of published specific biological activity or signaling pathway involvement for this compound, this guide also presents a generalized experimental workflow for its chemical characterization.

Chemical Identity and Physical Properties

This compound, also known by synonyms such as 3-Hydroxy-6-methyl-2-pyridinemethanol and 2,6-Lutidine-α²,3-diol, is a heterocyclic organic compound.[1] Its core structure is a pyridine ring substituted with a methyl group, a hydroxyl group, and a hydroxymethyl group.

Table 1: Chemical Identifiers and Computed Properties

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 42097-42-7[2] |

| Molecular Formula | C₇H₉NO₂[2][3] |

| Molecular Weight | 139.15 g/mol [2] |

| Canonical SMILES | CC1=NC(=C(C=C1)O)CO[2] |

| InChI Key | PAGTXDLKXRBHFL-UHFFFAOYSA-N[2][3] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | Powder[1] |

| Melting Point | 157-159 °C[1] |

| Boiling Point | 367.1 °C at 760 mmHg |

| Density | 1.251 g/cm³ |

| Solubility | >20.9 µg/mL at pH 7.4[2] |

Spectroscopic Characterization

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. |

| ¹³C NMR | Resonances for the seven distinct carbon atoms, including those of the pyridine ring, the methyl group, and the hydroxymethyl group. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (from the alcohol and phenol groups), C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

Synthesis and Reactivity

Detailed, step-by-step synthesis protocols for this compound are not prominently available in peer-reviewed literature. However, its use as a starting material in the synthesis of other compounds, such as (3-hydroxy-6-methylpyridin-2-yl)methyl pivaloate and (3-(allyloxy)-6-methylpyridin-2-yl)methanol, has been documented.[1] It also reacts with dimethyl-, diethyl-, and dibutyltin (IV) oxide to form organotin (IV) complexes.[1]

A generalized approach to its synthesis could involve the hydroxymethylation of a suitable 6-methylpyridin-3-ol precursor. The hydroxymethylation of aromatic compounds can often be achieved using formaldehyde in a basic medium.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Biological Activity

As of the date of this document, there is no specific published data on the biological activity or pharmacological profile of this compound. A structurally related, but more complex molecule, Pirbuterol, which contains the 2-(hydroxymethyl)-pyridin-3-ol core, is known to act as a bronchodilator.[4] Additionally, an isomer, 6-(hydroxymethyl)pyridin-3-ol, has been reported to have cytotoxic and antioxidant properties.[5] These findings may suggest potential areas for biological screening of the title compound, but do not constitute direct evidence of its activity.

Experimental Workflows

Given the absence of a defined signaling pathway for this compound, the following diagrams illustrate a logical workflow for its synthesis and characterization, and a general workflow for screening for biological activity.

Conclusion

This compound is a well-characterized small molecule with established physical and chemical properties. Its primary documented utility is as an intermediate in organic synthesis. While its structural similarity to components of biologically active molecules suggests it could be a valuable scaffold for medicinal chemistry, its own pharmacological profile has not yet been reported. The workflows presented in this guide offer a systematic approach for any future research into the synthesis, characterization, and potential biological activities of this compound.

References

- 1. 2,6-Lutidine-a2,3-diol 99 42097-42-7 [sigmaaldrich.com]

- 2. 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | C7H9NO2 | CID 135128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-hydroxymethyl-6-methylpyridin-3-ol [stenutz.eu]

- 4. 2-(HYDROXYMETHYL)-6-(1-HYDROXY-2-TERT-BUTYLAMINO-ETHYL)-PYRIDIN-3-OL CAS#: 65652-44-0 [amp.chemicalbook.com]

- 5. 2-[(phenylmethyl)amino]oxane-3,4,5-triol, CasNo.42097-42-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

Spectroscopic Profile of 2-(Hydroxymethyl)-6-methylpyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-(Hydroxymethyl)-6-methylpyridin-3-ol, a pyridine derivative of interest in various chemical and pharmaceutical research fields. This document compiles available spectroscopic data, outlines the experimental methodologies for obtaining such data, and presents a generalized workflow for spectroscopic analysis.

Core Spectroscopic Data

The structural characterization of this compound relies on several key spectroscopic techniques. The data compiled from various sources is summarized below.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 42097-42-7 | [2] |

Table 2: ¹H NMR Spectroscopic Data

| Parameter | Value |

| Instrument | Varian A-60 |

| Source of Sample | Aldrich Chemical Company, Inc., Milwaukee, Wisconsin |

Specific chemical shift data (ppm), coupling constants (Hz), and multiplicity for the proton signals are essential for complete characterization but were not fully detailed in the readily available public data. Researchers should refer to primary literature or acquire new data for unambiguous assignments.

Table 3: Infrared (IR) Spectroscopic Data

| Parameter | Value |

| Technique | ATR-IR |

| Source of Sample | Aldrich |

| Catalog Number | 144428 |

| Copyright | Copyright © 2018-2025 Sigma-Aldrich Co. LLC. |

Characteristic absorption bands in the IR spectrum would correspond to the O-H (hydroxyl), C-H (aromatic and methyl/methylene), C=C and C=N (pyridine ring), and C-O functional groups present in the molecule.

Experimental Protocols

The acquisition of reliable spectroscopic data is contingent on standardized experimental procedures. The following are generalized protocols for the key spectroscopic techniques mentioned.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The choice of solvent is critical and can influence the chemical shifts of labile protons (e.g., -OH).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a specific proton frequency (e.g., 300, 400, or 500 MHz) is used.

-

Data Acquisition: For ¹H NMR, standard pulse sequences are used to acquire the spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width. For ¹³C NMR, longer acquisition times or a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the spectrum to a known standard (e.g., Tetramethylsilane - TMS).

2. Infrared (IR) Spectroscopy

-

Sample Preparation (ATR-IR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). The pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.

-

Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. Subsequently, the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted to an IR spectrum.

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Visualizing the Experimental Workflow

The logical flow of spectroscopic analysis, from sample preparation to data interpretation, can be visualized to provide a clear overview of the process.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-depth Technical Guide on 2-(Hydroxymethyl)-6-methylpyridin-3-ol as a Pyridoxine Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine (Vitamin B6) and its derivatives are crucial cofactors for a multitude of enzymatic reactions essential for human health. Synthetic analogs of pyridoxine offer a valuable avenue for investigating the structure-activity relationships of pyridoxal 5'-phosphate (PLP)-dependent enzymes and for the development of novel therapeutic agents. This technical guide focuses on the pyridoxine analog 2-(Hydroxymethyl)-6-methylpyridin-3-ol . Despite its structural similarity to pyridoxine, detailed biological and quantitative data for this specific analog are not extensively available in current scientific literature. This document, therefore, serves as a comprehensive guide for researchers, providing a plausible synthesis protocol, standardized methodologies for its biological evaluation, and a framework for future investigation. The guide outlines the necessary experimental protocols to characterize its potential as a modulator of PLP-dependent enzymes and summarizes the current understanding of pyridoxine's role in key metabolic pathways.

Introduction

Vitamin B6 is a collective term for a group of related compounds, including pyridoxine, pyridoxal, and pyridoxamine, which are metabolized to the active coenzyme, pyridoxal 5'-phosphate (PLP). PLP is a critical cofactor for over 140 distinct enzymatic reactions, primarily in the realm of amino acid metabolism.[1][2] These reactions include transamination, decarboxylation, racemization, and side-chain cleavage, highlighting the central role of PLP in cellular biochemistry.[3]

The structural modification of the pyridoxine scaffold has been a strategy to develop specific enzyme inhibitors or modulators. The compound This compound represents a structural analog of pyridoxine. Its core pyridine ring is substituted with a hydroxymethyl group at the 2-position and a methyl group at the 6-position, in addition to the hydroxyl group at the 3-position. This substitution pattern, differing from pyridoxine's 4,5-bis(hydroxymethyl) structure, suggests that it may interact differently with the enzymes of the vitamin B6 salvage pathway, namely pyridoxal kinase and pyridoxine-5'-phosphate oxidase, and subsequently with PLP-dependent enzymes.

This guide provides a foundational resource for the scientific community to explore the synthesis and biological properties of this specific pyridoxine analog.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | [4] |

| Molecular Weight | 139.15 g/mol | [4] |

| CAS Number | 42097-42-7 | [4] |

| Appearance | Solid | N/A |

| Solubility | >20.9 µg/mL in aqueous solution at pH 7.4 | N/A |

| IUPAC Name | This compound | [4] |

Note: "N/A" indicates that specific experimental data was not found in the searched literature.

Data Presentation: A Framework for Quantitative Analysis

To facilitate a direct comparison of the biological activity of this compound with pyridoxine and other analogs, all quantitative data should be meticulously organized. As specific experimental data for the target compound is not yet available in the literature, the following tables are presented as a template for future studies.

Table 2: Enzyme Inhibition/Activation Data

| Enzyme | Substrate | Inhibitor/Activator | Kᵢ (µM) | IC₅₀ (µM) | Kₐ (µM) | EC₅₀ (µM) |

| Pyridoxal Kinase | Pyridoxal | This compound | Data not available | Data not available | Data not available | Data not available |

| Pyridoxine-5'-Phosphate Oxidase | Pyridoxine-5'-Phosphate | This compound | Data not available | Data not available | Data not available | Data not available |

| Alanine Aminotransferase | L-Alanine, α-Ketoglutarate | This compound | Data not available | Data not available | Data not available | Data not available |

| GABA Transaminase | GABA, α-Ketoglutarate | This compound | Data not available | Data not available | Data not available | Data not available |

Table 3: Receptor Binding Affinity

| Receptor | Radioligand | Compound | K𝘥 (nM) | Bₘₐₓ (fmol/mg protein) |

| Specify Receptor | Specify Radioligand | This compound | Data not available | Data not available |

Table 4: In Vivo Efficacy

| Animal Model | Disease Model | Compound | Dose (mg/kg) | Route of Administration | Endpoint | Result |

| Specify Model | Specify Disease | This compound | Data not available | Data not available | Specify Endpoint | Data not available |

Experimental Protocols

The following section provides detailed methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

The following protocol is adapted from the synthesis of the closely related compound, 2-(hydroxymethyl)pyridin-3-ol.

Materials:

-

3-Hydroxy-6-methylpyridine

-

Formaldehyde solution (37% in water)

-

Sodium hydroxide (NaOH)

-

Glacial acetic acid

-

Acetone

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

To a solution of 3-hydroxy-6-methylpyridine in water, add formaldehyde solution and sodium hydroxide.

-

Heat the reaction mixture at 100°C for 12 hours.

-

Allow the mixture to cool to room temperature.

-

Neutralize the reaction by adding glacial acetic acid.

-

Remove the water in vacuo to obtain a solid residue.

-

Stir the solid residue with acetone.

-

Filter the mixture and concentrate the acetone extract.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Biological Assays

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of pyridoxal to pyridoxal 5'-phosphate (PLP) by pyridoxal kinase. The amount of PLP produced can be quantified using a PLP-dependent enzyme assay or by HPLC.

Materials:

-

Recombinant human pyridoxal kinase

-

Pyridoxal

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

-

Test compound (this compound)

-

PLP quantitation kit or HPLC system

Procedure:

-

Prepare a reaction mixture containing assay buffer, pyridoxal, and ATP.

-

Add varying concentrations of the test compound to the reaction mixture.

-

Initiate the reaction by adding pyridoxal kinase.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Quantify the amount of PLP formed.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Principle: This assay measures the activity of GABA-T, a PLP-dependent enzyme, by monitoring the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The production of glutamate can be coupled to a dehydrogenase reaction that results in a colorimetric or fluorometric readout.

Materials:

-

Purified GABA-T or tissue homogenate containing the enzyme

-

GABA

-

α-Ketoglutarate

-

PLP (as a cofactor)

-

Assay buffer (e.g., 100 mM potassium pyrophosphate, pH 8.6)

-

Glutamate dehydrogenase

-

NAD⁺ or NADP⁺

-

Test compound (this compound)

-

Spectrophotometer or fluorometer

Procedure:

-

Pre-incubate the enzyme with varying concentrations of the test compound in the assay buffer containing PLP.

-

Initiate the reaction by adding GABA and α-ketoglutarate.

-

Add glutamate dehydrogenase and NAD⁺/NADP⁺ to the reaction mixture.

-

Monitor the increase in absorbance or fluorescence resulting from the reduction of NAD⁺/NADP⁺ at the appropriate wavelength.

-

Determine the initial reaction rates and calculate the inhibitory effect of the test compound.

Visualizations: Workflows and Pathways

Proposed Research Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound as a pyridoxine analog.

Caption: A proposed workflow for the synthesis, characterization, and biological evaluation of this compound.

Pyridoxine Salvage Pathway

This diagram illustrates the key enzymatic steps in the conversion of dietary vitamin B6 forms to the active coenzyme PLP. The potential points of interaction for the analog are highlighted.

Caption: The Vitamin B6 salvage pathway and potential interaction points for this compound.

Conclusion

While This compound presents an interesting structural variation of the pyridoxine molecule, a thorough investigation into its biological activities is currently lacking in the public domain. This technical guide provides the necessary framework for initiating such research. The outlined synthesis protocol, adapted from a reliable source for a similar compound, offers a clear path to obtaining the molecule for study. The detailed experimental methodologies for key enzyme assays provide a solid foundation for its biological characterization. By following the proposed research workflow, scientists can systematically evaluate the potential of this pyridoxine analog as a modulator of PLP-dependent enzymes, contributing valuable data to the fields of enzymology, medicinal chemistry, and drug development. The lack of existing data underscores the opportunity for novel discoveries in this area.

References

Unveiling the Biological Potential of 2-(Hydroxymethyl)-6-methylpyridin-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)-6-methylpyridin-3-ol, a pyridoxine (Vitamin B6) analog, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural similarity to Vitamin B6 suggests a potential to interact with biological systems, making it a candidate for investigation into various therapeutic applications. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and potential mechanisms of action.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 139.15 g/mol | --INVALID-LINK-- |

| CAS Number | 42097-42-7 | --INVALID-LINK-- |

| Synonyms | 3-Hydroxy-6-methyl-2-pyridinemethanol, 2,6-Lutidine-α²,3-diol | --INVALID-LINK-- |

| Melting Point | 157-159 °C | --INVALID-LINK-- |

| Solubility | >20.9 µg/mL in aqueous solution at pH 7.4 | --INVALID-LINK-- |

Potential Biological Activities

While direct studies on the biological activity of this compound are limited, research on its derivatives and related pyridoxine analogs provides valuable insights into its potential therapeutic applications. The primary areas of investigation include antimicrobial and cytotoxic activities.

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. A study by Reddy PC, et al. focused on N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl] ureas, which are derivatives of the core compound. While the full text of this study is not widely available, it is cited as demonstrating antimicrobial activity.

Further supporting the potential for antimicrobial action, a study on other pyridoxine derivatives, specifically quaternary ammonium salts, has shown significant efficacy against both planktonic and biofilm-embedded Staphylococcus aureus and Staphylococcus epidermidis.[1][2]

Table 1: Antimicrobial Activity of a Pyridoxine Derivative

| Compound | Organism | MIC (µg/mL) - Planktonic | Eradication Concentration (µg/mL) - Biofilm |

| N,N-dimethyl-N-((2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methyl)octadecan-1-aminium chloride | S. aureus | 2 | 64 |

| N,N-dimethyl-N-((2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methyl)octadecan-1-aminium chloride | S. epidermidis | 2 | 16 |

Source: New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells[1][2]

Cytotoxic Activity

The cytotoxicity of diorganotin (IV) complexes of this compound has been investigated. While specific quantitative data from this study is not readily accessible, the research suggests that complexation with organotin moieties can impart cytotoxic properties to the parent molecule.

Furthermore, studies on other Vitamin B6-based metal complexes have demonstrated cytotoxic potential against various cancer cell lines. For instance, a copper(II) complex of a ligand synthesized from pyridoxal hydrochloride (a form of Vitamin B6) showed an IC₅₀ of 25.0 ± 0.45 µM against HepG2 (hepatocarcinoma) cells.[3] Another study on Platinum(II) complexes derived from a Vitamin B6 ligand showed dose-dependent reduction in cell proliferation of a thyroid cancer cell line (FTC).[4] These findings suggest that this compound could serve as a scaffold for the development of novel anticancer agents.

Experimental Protocols

Antimicrobial Susceptibility Testing (Based on analogous pyridoxine derivatives)

Workflow for Minimum Inhibitory Concentration (MIC) and Biofilm Eradication Assays

Caption: Workflow for antimicrobial activity testing.

1. Minimum Inhibitory Concentration (MIC) against Planktonic Cells:

-

Method: Broth microdilution method in 96-well microtiter plates.

-

Procedure:

-

Two-fold serial dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Each well is inoculated with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

2. Biofilm Eradication Assay:

-

Method: Crystal violet staining or colony-forming unit (CFU) counting.

-

Procedure:

-

Biofilms are grown in the wells of a microtiter plate by inoculating with a bacterial suspension and incubating for a specified period (e.g., 24-48 hours).

-

The planktonic cells are removed by washing the wells with a sterile buffer (e.g., phosphate-buffered saline).

-

Fresh medium containing serial dilutions of the test compound is added to the biofilm-containing wells.

-

After incubation (e.g., 24 hours), the wells are washed again.

-

To quantify the remaining viable bacteria, the biofilm can be disrupted by sonication, and the resulting suspension can be serially diluted and plated on agar plates for CFU counting. Alternatively, the biofilm biomass can be stained with crystal violet and quantified spectrophotometrically.

-

In Vitro Cytotoxicity Assay (General Protocol)

Workflow for MTT Assay

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT.

-

The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.

-

Signaling Pathways and Mechanisms of Action

The exact signaling pathways and mechanisms of action for this compound are not yet elucidated. However, based on the activities of its analogs, some potential mechanisms can be proposed.

Proposed Mechanisms of Action

Caption: Proposed mechanisms of biological activity.

-

Antimicrobial Action: For cationic derivatives, a likely mechanism is the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death. Inhibition of essential bacterial enzymes is another plausible mechanism. The ability of some derivatives to eradicate biofilms suggests interference with the extracellular polymeric substance (EPS) matrix or quorum sensing pathways.

-

Cytotoxic Action: In the context of cancer therapy, pyridoxine-derived metal complexes have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[3][4] The mechanism often involves interaction with DNA, leading to its damage and the activation of apoptotic pathways. The p53 signaling pathway has been implicated in the cytotoxic effects of some Vitamin B6-derived platinum complexes.[4]

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. While research directly on this compound is sparse, studies on its derivatives and other pyridoxine analogs have demonstrated significant potential in the areas of antimicrobial and cytotoxic activities. Future research should focus on:

-

Systematic biological evaluation of this compound itself to establish its intrinsic activity.

-

Synthesis and screening of a focused library of derivatives to establish structure-activity relationships (SAR) for both antimicrobial and cytotoxic effects.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in its biological activities.

-

In vivo studies to evaluate the efficacy, pharmacokinetics, and safety of promising lead compounds in animal models.

The versatility of the pyridoxine core structure, combined with the initial promising results from its analogs, warrants further investigation into this compound as a valuable building block in drug discovery.

References

- 1. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metal complexes containing vitamin B6-based scaffold as potential DNA/BSA-binding agents inducing apoptosis in hepatocarcinoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin B6 based Pt(II) complexes: biomolecule derived potential cytotoxic agents for thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Isolation of Novel Methylpyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a fundamental heterocyclic motif present in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among its derivatives, methylpyridines (also known as picolines) and their substituted analogues represent a critical class of compounds with diverse biological activities. The strategic introduction of methyl and other functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, significantly impacting its target affinity, selectivity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of contemporary strategies for the discovery, synthesis, and isolation of novel methylpyridines. It includes detailed experimental protocols for key synthetic methodologies and separation techniques, presents quantitative data for a range of methylpyridine derivatives, and visualizes relevant biological signaling pathways to aid in drug development efforts.

I. Synthesis of Novel Methylpyridines

The synthesis of substituted pyridines has evolved from classical condensation reactions to highly efficient modern catalytic methods. This section details several key experimental protocols for the synthesis of novel methylpyridine derivatives.

Flow Synthesis of 2-Methylpyridines via α-Methylation

Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation. This protocol describes a green and efficient flow synthesis of 2-methylpyridines.[1]

Experimental Protocol:

-

System Setup: A continuous flow system is assembled using a pump (e.g., Waters 515 or Vapourtec R2) to deliver a solution through a stainless steel column (e.g., 150 × 4.6 mm) packed with Raney® nickel (approximately 5.5 g). The column is heated to over 180 °C using a sand bath or a column heater.[1]

-

Catalyst Preparation: The Raney® nickel catalyst is washed with ethanol prior to being packed into the column.

-

Reaction Procedure:

-

A 0.05 M solution of the starting pyridine derivative is prepared in 1-propanol.

-

1-propanol is pumped through the heated column at a flow rate of 0.3 mL/min for 30 minutes to equilibrate the system.

-

The flow rate is then adjusted to 0.1 mL/min, and the pyridine solution is introduced into the stream via a sample loop.

-

The output from the column is collected.

-

The solvent (1-propanol) is removed under reduced pressure to yield the 2-methylated pyridine product. This method often provides products of sufficient purity without the need for further purification.[1]

-

Multicomponent Synthesis of Highly Substituted Pyridines

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single step. This protocol describes a microwave-assisted, one-pot, four-component synthesis of 3-cyanopyridine derivatives.[2]

Experimental Protocol:

-

Reactants:

-

Aldehyde (e.g., 4-formylphenyl-4-methylbenzenesulfonate) (1 mmol)

-

Ethyl cyanoacetate (2 mmol)

-

An acetophenone derivative (e.g., acetophenone, 4-methylacetophenone) (1 mmol)

-

Ammonium acetate (excess)

-

-

Procedure (Microwave Irradiation):

-

A mixture of the aldehyde, ethyl cyanoacetate, the acetophenone derivative, and ammonium acetate is prepared in ethanol in a microwave-safe vessel.

-

The reaction mixture is subjected to microwave irradiation for 2-7 minutes.

-

After cooling, the product typically precipitates from the solution and can be collected by filtration. This method offers high yields (82-94%) and short reaction times.[2]

-

-

Procedure (Conventional Heating):

-

The same reaction mixture is refluxed in ethanol for 6-9 hours.

-

After cooling, the product is isolated by filtration. This method generally results in lower yields (71-88%) compared to the microwave-assisted procedure.[2]

-

Copper-Catalyzed Synthesis of Substituted Pyridines

Transition metal-catalyzed cross-coupling reactions provide a versatile route to functionalized pyridines. This protocol details a copper-catalyzed cascade reaction for the synthesis of highly substituted pyridines from α,β-unsaturated ketoxime O-pentafluorobenzoates and alkenylboronic acids.[3]

Experimental Protocol:

-

Reactants:

-

α,β-Unsaturated ketoxime O-pentafluorobenzoate (1 equivalent)

-

Alkenylboronic acid (1.5 equivalents)

-

Cu(OAc)₂ (10 mol %)

-

4Å molecular sieves

-

-

Procedure:

-

To a solution of the α,β-unsaturated ketoxime O-pentafluorobenzoate in DMF, add the alkenylboronic acid, Cu(OAc)₂, and 4Å molecular sieves.

-

The reaction mixture is stirred at 50 °C for 2 hours in a vessel open to the air.

-

The temperature is then increased to 90 °C and the reaction is stirred for an additional 3-5 hours.

-

Upon completion, the reaction is cooled, and the product is isolated and purified by standard chromatographic techniques. This method provides moderate to excellent yields (43-91%) of highly substituted pyridines.[3]

-

II. Isolation and Purification of Methylpyridine Isomers

The separation of methylpyridine isomers (2-picoline, 3-picoline, and 4-picoline) is a significant challenge in industrial chemistry due to their very similar boiling points. This section outlines key experimental techniques for their effective separation.

Separation via Oxalate Salt Crystallization

This method leverages the differential solubility of the oxalate salts of picoline isomers. Specifically, 4-picoline forms a substantially insoluble oxalate salt under conditions where the salts of 3-picoline and 2,6-lutidine remain in solution.[4]

Experimental Protocol:

-

Initial Preparation:

-

Start with a mixture of picoline isomers (e.g., a beta-gamma picoline fraction).

-

Render the mixture anhydrous by distilling off approximately 10% of the material.

-

-

Salt Formation and Crystallization:

-

In a reaction vessel, add anhydrous oxalic acid in an amount molecularly equivalent to the 4-picoline content of the mixture.

-

Gently heat the mixture to dissolve the oxalic acid.

-

Slowly cool the solution over 1.5 to 3 hours to a temperature between 20°C and 30°C to selectively crystallize the 4-picoline oxalate salt.[4]

-

-

Isolation and Liberation of 4-Picoline:

-

Separate the precipitated crystals from the mother liquor by centrifugation or vacuum filtration.

-

Decompose the isolated oxalate salt by dry distillation at a bath temperature of 150°C to 200°C. The 4-picoline will distill off.

-

The collected 4-picoline distillate is then stirred with a concentrated aqueous sodium hydroxide solution to remove any acidic byproducts, followed by drying over solid sodium hydroxide.[4]

-

Separation by Host-Guest Chemistry

Supramolecular chemistry offers a highly selective method for separating isomers. Host molecules can be designed to selectively encapsulate a specific guest isomer, allowing for its separation from a mixture through crystallization. The host compound (4R,5R)-bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane (TADDOL) and its derivatives have shown excellent capabilities in separating picoline isomers.[5]

Experimental Protocol (General Procedure):

-

Complex Formation:

-

A host compound, such as a TADDOL derivative (e.g., TADDOL6), is dissolved in a mixture of the methylpyridine isomers.

-

The solution is allowed to slowly evaporate or is cooled to induce crystallization of the host-guest inclusion complex.

-

-

Analysis and Guest Identification:

-

The resulting crystals are isolated by filtration.

-

The composition of the guest molecules within the crystalline complex is determined by ¹H-NMR spectroscopy.

-

-

Guest Liberation:

-

The guest molecules can be liberated from the host-guest complex by heating (thermal decomposition) or by dissolving the complex in a solvent that displaces the guest.

-

For example, TADDOL6 has been shown to be highly selective for 3-methylpyridine (3MP). In a mixture of 3MP and 4MP, even at a 20% concentration of 3MP, the resulting crystals contained 82.7% 3MP. At higher concentrations of 3MP (60% and 80%), the crystals contained 100% 3MP.[5]

III. Data Presentation

Physicochemical Properties of Methylpyridine Isomers

| Property | 2-Methylpyridine (α-Picoline) | 3-Methylpyridine (β-Picoline) | 4-Methylpyridine (γ-Picoline) |

| Molecular Formula | C₆H₇N | C₆H₇N | C₆H₇N |

| Molar Mass | 93.13 g/mol | 93.13 g/mol | 93.13 g/mol |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |

| Boiling Point | 128-129 °C | 144 °C | 145 °C |

| Melting Point | -70 °C | -18 °C | 3.6 °C |

| Density | 0.944 g/mL | 0.957 g/mL | 0.957 g/mL |

| pKa of conjugate acid | 5.97 | 5.68 | 6.02 |

| Solubility in water | Miscible | Miscible | Miscible |

Quantitative Data for Novel Substituted Pyridine Derivatives

The following table summarizes data for a selection of recently synthesized novel pyridine derivatives, highlighting their structural diversity and key characterization data.

| Compound | Structure | Yield (%) | M.p. (°C) | Key Spectral Data |

| 4-[3-Cyano-6-(1-Naphtyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate | 82-94 | 326-328 | ¹H NMR (DMSO-d₆): δ 12.78 (s, 1H, NH), 8.57–7.02 (m, 15H, Ar-H), 2.44 (s, 3H, CH₃). IR (cm⁻¹): 3156 (NH), 2228 (CN), 1645 (C=O).[2] | |

| 2-Methyl-4-phenylpyridine | 97 | N/A | Synthesized via flow chemistry.[1] | |

| 5-n-Butyl-2,4-diphenylpyridine | 82 | N/A | Synthesized via Cu-catalyzed cascade reaction.[3] | |

| 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | N/A | N/A | IR (cm⁻¹): 3292 (NH), 2216 (C≡N), 1662 (C=O) for precursor.[6] | |

| 4′-(4,5-Dimethylfuran-2-yl)-2,2′:6′,2″-terpyridine | 48 | N/A | ¹H-NMR (CDCl₃): δ 8.72-7.34 (m, aromatic H), 2.36 (s, 6H, CH₃).[7] |

IV. Signaling Pathways and Biological Relevance

Novel methylpyridine derivatives often exert their biological effects by modulating specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, differentiation, and apoptosis.[8] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer.[9]

References

- 1. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Hydroxymethyl Methylpyridinols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of hydroxymethyl methylpyridinols. These compounds, structural analogs of pyridoxine (Vitamin B6), are of significant interest in medicinal chemistry and drug development due to their potential to interact with biological systems that utilize pyridoxal 5'-phosphate (PLP) as a cofactor. Understanding their physicochemical characteristics is paramount for predicting their absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing novel therapeutic agents.

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for key hydroxymethyl methylpyridinols. It is important to note that experimental data for this class of compounds is limited in the public domain, and some of the listed values are computational predictions.

Table 1: General Physicochemical Properties of Hydroxymethyl Methylpyridinols

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride (Pyridoxine HCl) | C8H12ClNO3 | 205.64 | Not Available | Not Available |

| 5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol | C9H13NO3 | 183.21 | 205-207[1] | 316.88 (rough estimate)[1] |

| 6-(hydroxymethyl)-2-methylpyridin-3-ol | C7H9NO2 | 139.15 | Not Available | 380.1 at 760 mmHg |

| 2-(hydroxymethyl)-6-methylpyridin-3-ol | C7H9NO2 | 139.15 | Not Available | Not Available |

Table 2: Lipophilicity and Acidity of Hydroxymethyl Methylpyridinols

| Compound Name | XLogP3 | pKa |

| 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride (Pyridoxine HCl) | Not Available | Not Available |

| 5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol | -0.68[1] | Not Available |

| 6-(hydroxymethyl)-2-methylpyridin-3-ol | 0.5879 | Not Available |

| This compound | Not Available | Not Available |

Experimental Protocols

Detailed experimental protocols for the accurate determination of key physicochemical parameters are crucial for drug development. The following sections outline standard methodologies applicable to hydroxymethyl methylpyridinols.

Determination of Acid Dissociation Constant (pKa) by UV-Vis Spectrophotometry

The pKa of a compound can be determined by monitoring changes in its UV-Vis absorbance spectrum as a function of pH. This method is suitable for compounds containing a chromophore whose electronic environment is altered upon ionization.[2][3][4][5][6]

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength are prepared.

-

Sample Preparation: A stock solution of the hydroxymethyl methylpyridinol is prepared in a suitable solvent (e.g., methanol or water). Aliquots of the stock solution are then diluted into each buffer solution to a final concentration that gives an optimal absorbance reading (typically between 0.3 and 1.0).

-

Spectrophotometric Measurement: The UV-Vis spectrum of the compound in each buffer solution is recorded over a relevant wavelength range.

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance difference between the fully protonated and deprotonated species.

-

Plot absorbance at these selected wavelengths against pH.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which corresponds to the inflection point of the sigmoid curve.[5]

-

Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

-

Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the logP value, which is a measure of a compound's lipophilicity.[7][8][9]

Methodology:

-

Solvent Preparation: n-Octanol and water (or a suitable buffer, typically pH 7.4) are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of the hydroxymethyl methylpyridinol is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: A measured volume of the solution is added to a measured volume of the other phase in a separatory funnel or vial. The mixture is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Equilibrium Solubility

Equilibrium solubility is the maximum concentration of a compound that can dissolve in a particular solvent at a specific temperature to form a saturated solution.[10][11][12][13]

Methodology:

-

Sample Preparation: An excess amount of the solid hydroxymethyl methylpyridinol is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed vial.

-

Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC, LC-MS/MS).

-